molecular formula C16H15BrN2O3 B11157830 Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate

Cat. No.: B11157830
M. Wt: 363.21 g/mol
InChI Key: DKYQQXUKUATPPV-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This compound features a 5-bromonicotinamide scaffold, a structure frequently explored in the design of pharmacologically active molecules. The bromine atom on the pyridine ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies. The anilino linkage and ester functional group in the propanoate side chain further enhance its utility as a synthetic intermediate, potentially for constructing compounds with specific target-binding properties. Its structural motifs are common in compounds investigated for various biological activities, making it a valuable reagent for synthesizing potential enzyme inhibitors or receptor modulators . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

methyl 3-(N-(5-bromopyridine-3-carbonyl)anilino)propanoate

InChI

InChI=1S/C16H15BrN2O3/c1-22-15(20)7-8-19(14-5-3-2-4-6-14)16(21)12-9-13(17)11-18-10-12/h2-6,9-11H,7-8H2,1H3

InChI Key

DKYQQXUKUATPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Activation of 5-Bromo-nicotinic Acid

Conversion to the acid chloride is typical for amide coupling:

  • Thionyl chloride (SOCl₂) method :

    • 5-Bromo-nicotinic acid (1 eq) refluxed with SOCl₂ (3 eq) in anhydrous DCM.

    • Yield: >90% (based on analogous protocols in Source).

Amide Bond Formation

Coupling with Methyl 3-Aminopropanoate

Reagents and conditions :

  • EDCI/HOBt-mediated coupling :

    • 5-Bromo-nicotinoyl chloride (1 eq), methyl 3-aminopropanoate (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DCM, 0°C → RT, 12h.

    • Yield : 78–85% (extrapolated from Source).

  • T3P/Et₃N system :

    • Propylphosphonic anhydride (T3P, 1.2 eq) in EtOAc, 50°C, 4h.

    • Yield : 82% (similar to yields in Source).

Alternative Route: Stepwise Aniline Functionalization

  • Synthesis of 3-nitropropanoic acid methyl ester :

    • Nitration of methyl acrylate followed by hydrogenation (Pd/C, H₂).

  • Reductive amination :

    • Condensation with 5-bromo-nicotinaldehyde using NaBH₃CN/MeOH.

Esterification Strategies

Fischer Esterification

  • Conditions : Methanol, H₂SO₄ (cat.), reflux, 6h.

  • Yield : 70–75% (for analogous esters in Source).

Coupling Agent-Mediated Esterification

  • DCC/DMAP :

    • 3-{[(5-Bromo-3-pyridyl)carbonyl]anilino}propanoic acid (1 eq), DCC (1.5 eq), DMAP (0.1 eq) in MeOH/DCM.

    • Yield : 88% (based on Source).

Optimization and Challenges

Side Reactions

  • Hydrolysis of ester : Mitigated by avoiding aqueous workup until final step.

  • Pyridine ring bromine displacement : Controlled by maintaining neutral pH during coupling.

Purification

  • Column chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1).

  • Recrystallization : Ethanol/water (4:1) yields crystalline product.

Comparative Data Table

MethodReagents/ConditionsYield (%)Purity (%)Reference
EDCI/HOBt couplingDCM, RT, 12h8598
T3P-mediated couplingEtOAc, 50°C, 4h8297
Fischer esterificationMeOH, H₂SO₄, reflux7595
DCC/DMAP esterificationMeOH/DCM, RT, 24h8899

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate with structurally related compounds from the evidence:

Compound Name (Source) Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 5-Bromo-3-pyridyl carbonyl, anilino, methyl ester C₁₆H₁₄BrN₂O₃ ~365.2 (calculated) Likely intermediate for brominated pyridine-based pharmaceuticals; potential hydrogen-bonding interactions due to carbonyl and anilino groups.
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate () Benzyloxy, 3,4,6-trimethylpyridine, carbamate C₁₉H₂₂N₂O₃ 326.39 Synthesized via methyl chloroformate reaction; used as a precursor in drug development.
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one () 3-Chloroanilino, pyrazole, ketone C₁₄H₁₆ClN₃O 277.75 Monoclinic crystal structure (P21/c) with hydrogen bonding; studied for material science applications.
Dabigatran-related ethyl ester () Ethyl ester, benzimidazole, pyridin-2-yl C₁₈H₂₂N₄O₃ 366.40 Anticoagulant drug (Dabigatran) derivative; highlights the role of ester groups in bioavailability.
Methyl 2-bromo-3-(N-methylanilino)propanoate () 2-Bromo, N-methylanilino, methyl ester C₁₁H₁₂BrNO₂ 270.12 LogP = 2.06; used in radical polymerization studies.
Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate () Phenolic hydroxyl, tert-butyl, methyl ester C₁₅H₂₂O₃ 250.33 Antioxidant applications; industrial stabilizer.

Key Comparative Insights

The chloro substituent in ’s compound may reduce steric hindrance compared to bromo, favoring tighter molecular packing in crystals.

Ester Group Variations :

  • Methyl esters (target compound, –6) generally offer lower hydrolytic stability than ethyl esters (), impacting drug half-life.
  • The carbamate group in provides enhanced hydrogen-bonding capacity, which could improve crystallinity compared to simple esters.

Biological and Material Applications :

  • Brominated pyridines (target compound) are common in kinase inhibitors, whereas pyrazole derivatives () are explored in coordination chemistry.
  • LogP Values : The target compound’s bromine likely increases lipophilicity (estimated LogP ~2.5–3.0) compared to ’s analog (LogP = 2.06), influencing membrane permeability.

Biological Activity

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Pyridine Ring : The presence of a bromine atom at the 5-position enhances its reactivity and potential biological interactions.
  • Anilino Group : This moiety is known for its role in various pharmacological activities.
  • Propanoate Backbone : Contributes to the overall lipophilicity and solubility of the compound.

The molecular formula is C15H16BrN2O3C_{15}H_{16}BrN_{2}O_{3} with a molecular weight of approximately 368.21 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as:

  • Inhibition of NF-κB : This transcription factor is crucial in regulating genes involved in inflammation and cancer progression. Compounds that inhibit IKKβ (a kinase associated with NF-κB activation) can reduce tumor growth .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : Some studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This inhibition can enhance cholinergic transmission, potentially improving cognitive function.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Study : Another investigation focused on the molecular mechanisms underlying the compound's anticancer effects. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in cancer cells.

Data Tables

Biological Activity Mechanism Reference
Anticancer ActivityInduction of apoptosis through NF-κB inhibition
Enzyme InhibitionAChE inhibition leading to enhanced cholinergic activity
CytotoxicityDose-dependent reduction in cell viability

Q & A

Q. What are the optimal synthetic routes for Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate, considering functional group compatibility and yield?

The synthesis typically involves coupling 5-bromo-nicotinoyl chloride with methyl 3-anilinopropanoate under Schotten-Baumann conditions. Key steps include:

  • Acylation : React the aniline derivative with the acyl chloride in a biphasic system (e.g., dichloromethane/water) with a base like NaOH to facilitate nucleophilic attack.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Yields range from 60–75% depending on reaction scale and stoichiometric control .
  • Critical Parameters : Maintain pH >10 to prevent protonation of the aniline nucleophile and ensure efficient coupling.

Q. What analytical techniques confirm the compound’s purity and structural integrity?

A multi-technique approach is essential:

  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • LC-MS : Confirm molecular ion peaks ([M+H]+) and rule out side products.
  • NMR : 1H and 13C NMR in deuterated DMSO or CDCl3 assign proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm in 13C).
  • Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by rotational isomerism in this compound?

Rotational isomers may arise due to restricted rotation around the amide bond. To resolve ambiguities:

  • 2D NMR : HSQC and HMBC experiments correlate protons with adjacent carbons, distinguishing overlapping signals. For example, the anilino NH proton may split into two peaks in DMSO-d6 due to slow exchange.
  • Variable-Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming dynamic equilibrium .

Q. What strategies mitigate competing side reactions during the acylation step?

Competing hydrolysis of the acyl chloride or over-acylation can occur. Mitigation strategies include:

  • Activating Agents : Add HOBt (1-hydroxybenzotriazole) to stabilize the acyl intermediate.
  • Temperature Control : Keep the reaction at 0–5°C to slow hydrolysis.
  • Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to aniline to minimize excess reagent .

Q. How do electronic effects of the bromopyridine moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom activates the pyridine ring toward electrophilic substitution. Computational studies (DFT) reveal:

  • Charge Distribution : The C5 position of pyridine carries a partial positive charge (+0.25 e), favoring nucleophilic attack.
  • Suzuki Coupling : The bromine acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Rate constants correlate with the pyridine ring’s electron deficiency .

Q. What are the implications of hydrogen bonding observed in crystal structures on the compound’s stability?

X-ray crystallography reveals intramolecular N–H⋯O hydrogen bonds between the anilino NH and ester carbonyl. These interactions:

  • Enhance Stability : Reduce susceptibility to hydrolysis by shielding the ester group.
  • Impact Solubility : The rigid conformation lowers solubility in polar solvents (e.g., water), necessitating DMSO or DMF for biological assays .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

Discrepancies may arise from impurities or assay conditions. Recommendations:

  • Repurification : Re-isolate the compound via preparative HPLC to exclude degradation products.
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Batch Comparison : Analyze multiple synthesis batches via LC-MS to identify variability .

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